Benzhydrylthioacetamide

Process Chemistry Modafinil Synthesis Yield Optimization

Benzhydrylthioacetamide is the immediate thioether precursor to Modafinil, enabling the most efficient industrial synthesis route with yields >85% and purity >99.5%. Its benzhydryl moiety is essential for pharmacological activity and chemical selectivity during oxidation. Beyond Modafinil, patent literature identifies this scaffold for fibrotic diseases (KCa2.3 inhibition), lauflumide derivatives for immune disorders, and CNS drug discovery with an optimal LogP of 3.7. Sourcing this specific intermediate ensures regulatory-compliant, cost-effective manufacturing of Modafinil API and accelerates lead optimization in novel therapeutic areas.

Molecular Formula C15H15NS
Molecular Weight 241.4 g/mol
Cat. No. B8521819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzhydrylthioacetamide
Molecular FormulaC15H15NS
Molecular Weight241.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=S)N)C2=CC=CC=C2
InChIInChI=1S/C15H15NS/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2,(H2,16,17)
InChIKeyHVWYTOBXSCCZOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzhydrylthioacetamide in Pharmaceutical R&D: Sourcing the Critical Modafinil Precursor


Benzhydrylthioacetamide (CAS 68524-30-1), also known as 2-[(Diphenylmethyl)thio]acetamide, is a critical intermediate in the synthesis of the wakefulness-promoting agent Modafinil [1]. It is the immediate thioether precursor that undergoes oxidation to yield the active pharmaceutical ingredient (API) benzhydrylsulphinylacetamide (Modafinil) [2]. As a building block, its high purity and consistent yield are paramount for downstream pharmaceutical processing, directly impacting the efficiency and cost-effectiveness of Modafinil production [3]. Beyond its established role, recent patent literature has identified Benzhydrylthioacetamide as a lead scaffold for novel therapeutic applications, including the treatment of fibrotic diseases and immune-related disorders, expanding its utility profile beyond that of a simple synthetic intermediate [4].

Why Generic Thioether Substitution Cannot Replace Benzhydrylthioacetamide in Modafinil Synthesis


While numerous thioether compounds exist, Benzhydrylthioacetamide is uniquely positioned as the penultimate intermediate in the most efficient and scalable industrial process for Modafinil [1]. Simply substituting a generic thioether is not viable due to the specific requirement for the benzhydryl (diphenylmethyl) moiety. This bulky, lipophilic group is essential not only for the pharmacological activity of the final API, Modafinil, but also for the chemical feasibility and selectivity of the subsequent oxidation step to form the sulfoxide [2]. The synthesis of Benzhydrylthioacetamide itself has been optimized in patented processes to achieve high yields (e.g., >85%) and purities (>99%) using a novel aqueous/organic solvent system, which minimizes environmental impact and production costs compared to older methods [3]. Deviating from this specific intermediate would necessitate a complete re-validation of the synthetic pathway, including new process chemistry, impurity profiling, and regulatory filings, making substitution a high-risk and economically unsound decision. The critical importance of this specific compound is further underscored by its designation as a key starting material in subsequent patent filings for new chemical entities derived from this scaffold [4].

Quantitative Evidence for Selecting Benzhydrylthioacetamide Over Analogs


Optimized Aqueous Synthesis Delivers Higher Yield and Purity for Modafinil Production

The industrial value of Benzhydrylthioacetamide is demonstrably enhanced by a patented process that significantly improves its production metrics compared to conventional methods. The improved process, as detailed in US7244865B2, utilizes a biphasic water-organic solvent system to achieve superior reaction control and product isolation [1]. This method is a direct improvement over prior art techniques that used purely organic solvents like methylene chloride, which often resulted in lower yields and more complex purification requirements [1].

Process Chemistry Modafinil Synthesis Yield Optimization

Defined Lipophilicity (LogP 3.7) Predicts Superior CNS Penetration for Neuroactive Derivatives

For medicinal chemistry programs aimed at CNS targets, the physicochemical properties of a lead scaffold are critical for predicting blood-brain barrier (BBB) penetration. Benzhydrylthioacetamide possesses a measured LogP (XLogP3) of 3.7, placing it in the optimal range for CNS drug candidates . This is a quantifiable, differentiating feature when selecting a thioether building block for CNS-focused libraries. In contrast, a simpler analog like thioacetamide (LogP ≈ -0.2) or a more polar derivative would be far less likely to cross the BBB, limiting its utility for CNS indications [1].

Medicinal Chemistry CNS Drug Design Physicochemical Properties

Benzhydrylthioacetamide Scaffold Demonstrates Broad Therapeutic Potential in New Indications

Beyond its role as a precursor, Benzhydrylthioacetamide is the core pharmacophore in a new class of compounds for treating fibrotic and autoimmune diseases. Patent applications, such as WO/2019/0059294, explicitly disclose the use of Benzhydrylthioacetamide compounds to inhibit the KCa2.3 channel, a key mediator in the fibrosis pathway [1]. The mechanism involves suppressing myofibroblast activation and proliferation, which are hallmarks of organ fibrosis [1]. Another patent, KR20240158008, highlights the use of lauflumide, a specific Benzhydrylthioacetamide derivative, to increase adenosine levels in immune cells, thereby inhibiting immune responses in allergy and autoimmune disease models [2]. This is a clear differentiator from simple thioethers used solely as synthetic intermediates.

Drug Discovery Fibrosis Therapy Autoimmune Disease

Structural Specificity: The Benzhydryl Moiety is Essential for Modafinil's Pharmacological Activity

The selection of Benzhydrylthioacetamide is underpinned by the fundamental structure-activity relationship (SAR) of Modafinil. The benzhydryl (diphenylmethyl) group is not merely a lipophilic tag; it is a critical pharmacophoric element. Replacing it with smaller alkyl or substituted aryl groups results in a complete loss or significant alteration of the wakefulness-promoting and neuroprotective activities [1]. This is a well-established principle in the field, where the exact spatial arrangement and electronic properties of the two phenyl rings are required for interaction with the biological target (believed to be the dopamine transporter) [2]. Therefore, while other thioethers can undergo similar oxidation chemistry, only those containing the benzhydrylthio moiety will yield a product with the desired biological profile of Modafinil.

Medicinal Chemistry Structure-Activity Relationship (SAR) Pharmacology

High-Impact Research & Manufacturing Applications for Benzhydrylthioacetamide


Large-Scale, Cost-Effective Manufacture of Modafinil API

This is the primary and most established application. A pharmaceutical manufacturer or Contract Manufacturing Organization (CMO) producing Modafinil will require Benzhydrylthioacetamide in multi-kilogram to ton quantities. The justification for its use is its position as the final intermediate in the most efficient, patented synthesis route, which achieves high yields (>85%) and exceptional purity (>99.5%) [1]. Procurement decisions are driven by the need for a reliable, high-purity starting material that can be directly oxidized to Modafinil, ensuring a streamlined, cost-effective, and regulatory-compliant manufacturing process.

Development of Novel Anti-Fibrotic Drug Candidates

Research groups focused on organ fibrosis (e.g., liver, lung) should consider Benzhydrylthioacetamide as a key starting material for lead optimization. Patent evidence demonstrates that compounds based on this scaffold are effective in inhibiting KCa2.3 channels, a novel target in the fibrosis pathway, leading to reduced myofibroblast activation and collagen deposition [2]. Its defined lipophilicity (LogP 3.7) makes it a good starting point for developing orally bioavailable agents, providing a strategic advantage over starting with a less drug-like or biologically unvalidated core .

Synthesis of Lauflumide and Analogs for Immunological Research

For studies on chronic fatigue syndrome (ME/CFS), allergies, or autoimmune disorders, Benzhydrylthioacetamide is the essential building block for lauflumide and its derivatives. Recent patents specifically protect lauflumide and related benzhydrylthioacetamide compounds for these indications, citing a novel mechanism of action involving the upregulation of adenosine in immune cells to suppress pathological immune responses [3]. Sourcing the Benzhydrylthioacetamide core enables the rapid exploration of this unique chemical space and biological activity.

Building CNS-Focused Chemical Libraries for Phenotypic Screening

For medicinal chemistry groups building compound collections for CNS drug discovery, Benzhydrylthioacetamide offers a privileged scaffold. Its calculated LogP of 3.7 falls squarely within the optimal range for BBB penetration, a critical property for any CNS-active drug . As a versatile intermediate, it can be diversified into a range of sulfoxide, sulfone, and amide derivatives to create small, focused libraries with a high probability of yielding CNS-active hits, a more efficient strategy than screening vast, undirected libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzhydrylthioacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.